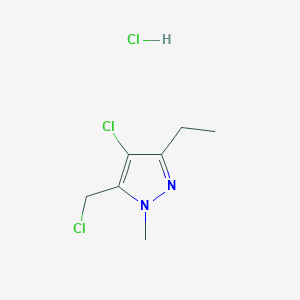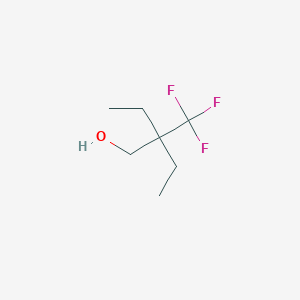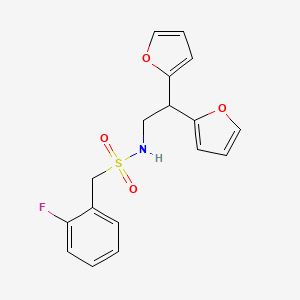![molecular formula C10H13ClN2O2 B2699486 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride CAS No. 1445951-25-6](/img/structure/B2699486.png)
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride, also known as THP-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. THP-3 is a bicyclic heteroaromatic compound that has been synthesized through various methods.
科学的研究の応用
Chemistry and Synthesis
The compound is a part of a broader class of chemicals known as pyrido[1,2-a]azepines, which have been studied for their synthesis, structure, reactivity, and applications. These compounds are significant in the synthesis of natural and synthetic substances with physiological activity. They serve as frameworks for developing inhibitors used in treating hypertension, congestive heart failure, and other cardiovascular diseases. Moreover, derivatives of this chemical class have been identified to possess high light-dependent herbicidal activity. The reactions involving pyrido[1,2-a]azepines include electrophilic reactions, reduction and hydrogenation, and transformations of rings, highlighting the compound's versatility in synthetic chemistry (Fischer, 2011).
Pharmacological Applications
A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, including derivatives of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine, were synthesized and evaluated for their antimicrobial activity. These compounds showed significant antibacterial and antifungal activities, with certain derivatives displaying a broad activity spectrum against pathogens like Staphylococcus aureus and Escherichia coli. This research underlines the potential of these compounds in developing new antimicrobial agents (Demchenko et al., 2021).
Material Science
In material science, coordination polymers synthesized with pyridine-2,4,6-tricarboxylic acid and various metals, including lanthanide and transition metals, demonstrate the structural versatility and application potential of these compounds in designing novel materials. The different products formed under varying conditions exhibit a range of dimensionalities and structural features, which could be explored further for specific material applications (Das et al., 2009).
作用機序
Target of Action
The primary target of the compound 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride is the chemokine CC receptor subtype 2 (CCR2) . This receptor has attracted intensive interest for drug development in diverse therapeutic areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer .
Mode of Action
The compound this compound interacts with its target, the CCR2 receptor, as an antagonist . This means it binds to the receptor and blocks its activation, preventing the downstream effects of CCR2 activation .
Biochemical Pathways
The interaction of this compound with the CCR2 receptor affects the biochemical pathways associated with this receptor . The CCR2 receptor is involved in the recruitment of monocytes to sites of inflammation, and its antagonism can therefore have anti-inflammatory effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the CCR2 receptor, which can lead to reduced inflammation and other effects depending on the specific disease context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic variations .
特性
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-10(14)8-5-7-1-3-11-4-2-9(7)12-6-8;/h5-6,11H,1-4H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULLLZTYFIBXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=C(C=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate](/img/structure/B2699403.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699408.png)

![(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2699410.png)
![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2699414.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2699415.png)


![2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide](/img/structure/B2699420.png)
![2-[(2-Fluorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2699421.png)

